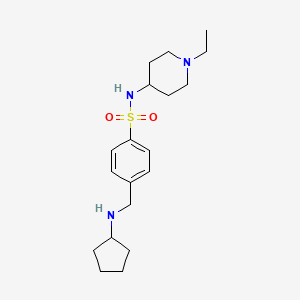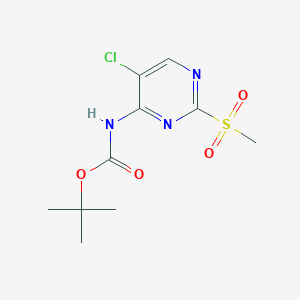
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-chloro-2-(methylsulfonyl)pyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-substituted pyrimidine derivative.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including cross-coupling reactions .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate
- tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
Uniqueness: What sets tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate apart from similar compounds is its specific substitution pattern on the pyrimidine ring. The presence of both the chloro and methylsulfonyl groups provides unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
955112-59-1 |
|---|---|
Formule moléculaire |
C10H14ClN3O4S |
Poids moléculaire |
307.75 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-2-methylsulfonylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O4S/c1-10(2,3)18-9(15)14-7-6(11)5-12-8(13-7)19(4,16)17/h5H,1-4H3,(H,12,13,14,15) |
Clé InChI |
BRQMVVSECBWDCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=NC=C1Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


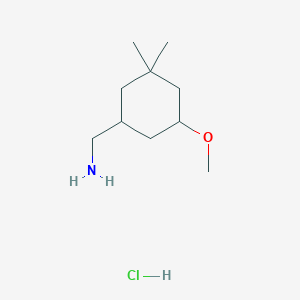
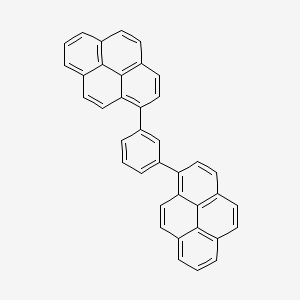
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
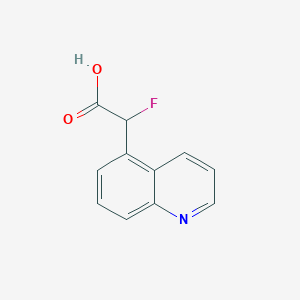

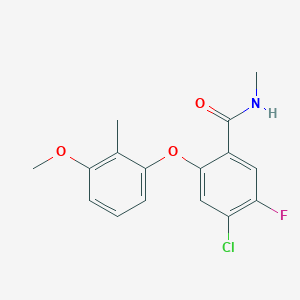
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
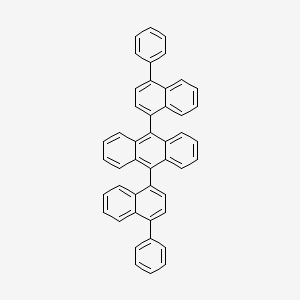
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
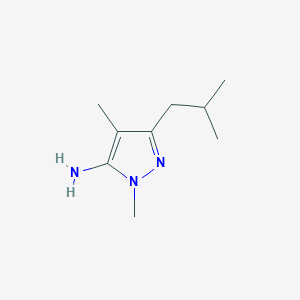
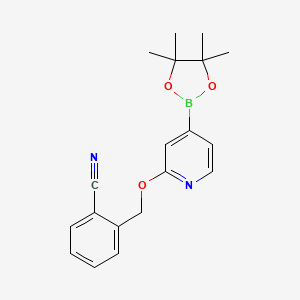
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
